molecular formula CH7N3O3 B14121254 Hydrazine, methyl-, mononitrate CAS No. 29674-96-2

Hydrazine, methyl-, mononitrate

Cat. No.: B14121254
CAS No.: 29674-96-2
M. Wt: 109.09 g/mol
InChI Key: CESULTNSVQWAJJ-UHFFFAOYSA-O
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Description

Hydrazine, methyl-, mononitrate is a chemical compound with the formula CH₆N₂O₃. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a methyl group, and it is combined with a nitrate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine, methyl-, mononitrate can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with nitric acid under controlled conditions. The reaction typically requires careful temperature control and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and safety. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, methyl-, mononitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitrogen oxides.

    Reduction: It can be reduced to form methylhydrazine.

    Substitution: The nitrate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce methylhydrazine.

Scientific Research Applications

Hydrazine, methyl-, mononitrate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which hydrazine, methyl-, mononitrate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. This can lead to the formation of reactive intermediates that participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: The parent compound, known for its use as a rocket propellant and in chemical synthesis.

    Methylhydrazine: A derivative of hydrazine with one methyl group, used in similar applications.

    Dimethylhydrazine: Another derivative with two methyl groups, also used in rocket propellants and chemical synthesis.

Uniqueness

Hydrazine, methyl-, mononitrate is unique due to its combination of a methyl group and a nitrate group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

29674-96-2

Molecular Formula

CH7N3O3

Molecular Weight

109.09 g/mol

IUPAC Name

methylaminoazanium;nitrate

InChI

InChI=1S/CH6N2.NO3/c1-3-2;2-1(3)4/h3H,2H2,1H3;/q;-1/p+1

InChI Key

CESULTNSVQWAJJ-UHFFFAOYSA-O

Canonical SMILES

CN[NH3+].[N+](=O)([O-])[O-]

Origin of Product

United States

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